

Spectral Analysis of 1-(Methoxymethyl)-4-(trifluoromethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(Methoxymethyl)-4-(trifluoromethyl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for **1-(Methoxymethyl)-4-(trifluoromethyl)benzene**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the anticipated spectral data for **1-(Methoxymethyl)-4-(trifluoromethyl)benzene**. These predictions are based on the analysis of structurally related compounds and established spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	Doublet (d)	2H	Aromatic H (ortho to CF ₃)
~7.45	Doublet (d)	2H	Aromatic H (meta to CF ₃)
~4.50	Singlet (s)	2H	-CH ₂ - (benzylic)
~3.40	Singlet (s)	3H	-OCH ₃ (methoxy)

¹³C NMR (Carbon-13 NMR):

Chemical Shift (δ , ppm)	Assignment
~142	Aromatic C (ipso, attached to CH ₂ OCH ₃)
~130 (q, J \approx 32 Hz)	Aromatic C (ipso, attached to CF ₃)
~128	Aromatic C (ortho to CH ₂ OCH ₃)
~125 (q, J \approx 4 Hz)	Aromatic C (meta to CF ₃)
~124 (q, J \approx 272 Hz)	-CF ₃
~74	-CH ₂ - (benzylic)
~58	-OCH ₃ (methoxy)

Note: 'q' denotes a quartet due to coupling with fluorine atoms. Coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
2950-2850	Medium-Weak	Aliphatic C-H Stretch (-CH ₂ , -CH ₃)
1615, 1585, 1500	Medium-Weak	Aromatic C=C Ring Stretch
1320	Strong	C-F Stretch (asymmetric)
1160, 1120	Strong	C-F Stretch (symmetric)
1100-1000	Strong	C-O Stretch (ether)
850-800	Strong	p-Substituted Benzene C-H Out-of-Plane Bend

Mass Spectrometry (MS)

m/z	Proposed Ion	Notes
190	[M] ⁺	Molecular Ion
189	[M-H] ⁺	Characteristic fragment for benzylic ethers. [1]
159	[M-OCH ₃] ⁺	Loss of the methoxy group.
145	[M-CH ₂ OCH ₃] ⁺	Loss of the methoxymethyl group.
121	[C ₇ H ₄ F ₃] ⁺	Tropylium-like ion after rearrangement.
45	[CH ₂ OCH ₃] ⁺	Methoxymethyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and spectrometer used.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of **1-(Methoxymethyl)-4-(trifluoromethyl)benzene**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Cap the tube and ensure the solution is homogeneous.

^1H and ^{13}C NMR Acquisition:

- Spectrometer: A 300-500 MHz NMR spectrometer.
- Solvent: CDCl_3 with tetramethylsilane (TMS) as an internal standard (0 ppm).
- Temperature: 298 K.
- ^1H NMR Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR Parameters:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: 0 to 220 ppm.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small drop of liquid **1-(Methoxymethyl)-4-(trifluoromethyl)benzene** directly onto the crystal.
- Alternatively, if the sample is a solid, place a small amount on the crystal and apply pressure using the anvil.

Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

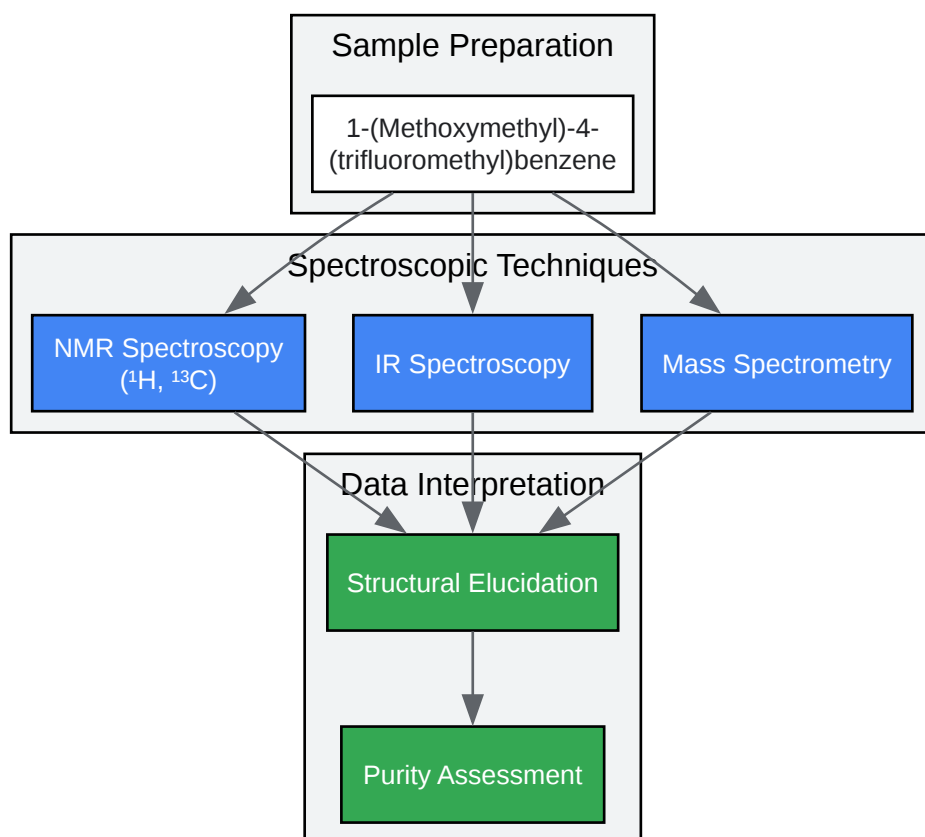
Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).

- Ionization Energy: 70 eV.
- Inlet System: If using GC-MS, a capillary column suitable for separating aromatic compounds (e.g., DB-5ms) would be used. The sample is injected into the heated inlet of the GC.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.

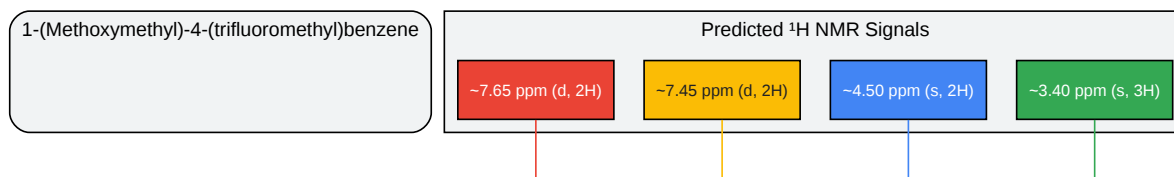
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the chemical structure with key NMR correlations for **1-(Methoxymethyl)-4-(trifluoromethyl)benzene**.



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Spectroscopic analysis workflow for compound characterization.



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Structure and predicted ^1H NMR assignments.

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References

- 1. Formation of $[\text{M}-\text{H}]^+$ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization - PMC [pmc.ncbi.nlm.nih.gov]
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